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Compound of Interest

Compound Name: 2-ethynyloxane

Cat. No.: B3021154 Get Quote

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for the heterocyclic compound 2-ethynyloxane. Designed for

researchers, scientists, and professionals in drug development, this document offers a detailed

exploration of the structural elucidation of this molecule through modern spectroscopic

techniques. We will delve into the theoretical underpinnings and practical considerations for

acquiring and interpreting ¹H NMR, ¹³C NMR, and mass spectra, ensuring a comprehensive

understanding of the molecule's chemical fingerprint.

Introduction to 2-Ethynyloxane
2-Ethynyloxane, also known as 2-ethynyl-tetrahydropyran, is a heterocyclic compound

featuring a saturated six-membered oxane (tetrahydropyran) ring substituted with an ethynyl

group at the 2-position. This unique combination of a cyclic ether and a terminal alkyne makes

it a valuable building block in organic synthesis, particularly in the construction of more complex

molecules with potential biological activity. Accurate and unambiguous structural

characterization is paramount for its application in research and development, and NMR and

mass spectrometry are the cornerstone techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed

information about the carbon-hydrogen framework of a molecule. By analyzing the chemical

shifts, coupling constants, and integration of the signals, a complete picture of the molecular

structure can be assembled.
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¹H NMR Spectroscopy of 2-Ethynyloxane
The ¹H NMR spectrum of 2-ethynyloxane is predicted to exhibit distinct signals corresponding

to the protons of the oxane ring and the terminal alkyne. The chemical environment of each

proton dictates its resonance frequency (chemical shift, δ), measured in parts per million (ppm).

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-ethynyloxane in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR

tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would

obscure the analyte's signals.

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A

higher field strength provides better signal dispersion and resolution.

Data Acquisition:

Set the number of scans to 16 or 32 to achieve an adequate signal-to-noise ratio.

The spectral width should be set to encompass the expected range of proton chemical

shifts (typically 0-12 ppm).

A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative

analysis.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26

ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Integrate the signals to determine the relative number of protons corresponding to each

peak.
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Predicted ¹H NMR Spectral Data for 2-Ethynyloxane

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-2 (CH) ~4.2 - 4.5
Doublet of Doublets

(dd)
1H

H-6 (OCH₂)
~3.5 - 4.0 (axial &

equatorial)
Multiplets (m) 2H

Alkyne-H ~2.4 - 2.6 Doublet (d) 1H

H-3, H-4, H-5 (CH₂) ~1.5 - 2.0 Multiplets (m) 6H

H-2: The proton at the 2-position is adjacent to the oxygen atom and the ethynyl group,

leading to a downfield shift. Its multiplicity will be a doublet of doublets due to coupling with

the two protons on C-3.

H-6: The protons on the carbon adjacent to the oxygen (C-6) are also deshielded and will

appear as complex multiplets due to geminal and vicinal coupling.

Alkyne-H: The terminal acetylenic proton typically resonates in the 2-3 ppm region.[1] It will

appear as a doublet due to coupling with the H-2 proton.

H-3, H-4, H-5: The remaining methylene protons of the oxane ring will appear as a complex

series of overlapping multiplets in the upfield region, typical for saturated aliphatic systems.

[2]

¹³C NMR Spectroscopy of 2-Ethynyloxane
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a

proton-decoupled spectrum, each unique carbon atom gives a single peak.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: The same sample prepared for ¹H NMR can be used.

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
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Data Acquisition:

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single

lines for each carbon.

A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the

low natural abundance of the ¹³C isotope.

The spectral width should be set to cover the full range of carbon chemical shifts (typically

0-220 ppm).

Data Processing:

Process the data similarly to the ¹H NMR spectrum.

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹³C NMR Spectral Data for 2-Ethynyloxane

The following table presents the reported ¹³C NMR chemical shifts for 2-ethynyloxane.[3]

Carbon Assignment Chemical Shift (δ, ppm)

C-2 (CH) 68.1

C-6 (OCH₂) 67.8

C-3 (CH₂) 31.8

C-5 (CH₂) 25.5

C-4 (CH₂) 22.9

C≡CH (alkyne) 83.7

C≡CH (alkyne) 73.6

C-2 and C-6: The carbons directly attached to the oxygen atom are deshielded and appear

at higher chemical shifts.
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Alkyne Carbons: The sp-hybridized carbons of the ethynyl group have characteristic

chemical shifts in the 70-85 ppm range.[4]

Ring Carbons (C-3, C-4, C-5): The remaining sp³-hybridized carbons of the oxane ring

resonate at lower chemical shifts, consistent with aliphatic carbons.[5]

Mass Spectrometry (MS) of 2-Ethynyloxane
Mass spectrometry is a destructive analytical technique that provides information about the

molecular weight and fragmentation pattern of a molecule. For 2-ethynyloxane, electron

ionization (EI) is a common method that leads to characteristic fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of the volatile sample into the mass

spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion

source. This will cause the molecule to lose an electron, forming a molecular ion (M⁺•).

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-

charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of 2-ethynyloxane (C₇H₁₀O) is 110.15 g/mol . The mass spectrum is

expected to show a molecular ion peak at m/z 110. The fragmentation of cyclic ethers is often

initiated by cleavage of the C-C bond alpha to the oxygen atom.

Diagram of a Typical Mass Spectrometry Workflow
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Sample Introduction Ion Source (EI) Mass Analyzer Detector Output

2-Ethynyloxane Ionization (70 eV)Vaporization Separation by m/zAcceleration Ion Detection Mass Spectrum

Click to download full resolution via product page

Caption: Workflow for obtaining an EI mass spectrum.

Major Predicted Fragment Ions:

m/z Proposed Fragment Structure/Loss

110 [M]⁺• (Molecular Ion)

81 [M - CHO]⁺ (Loss of a formyl radical)

69 [M - C₂H₅O]⁺• (Ring opening and fragmentation)

55 [C₄H₇]⁺

43 [C₃H₇]⁺ or [C₂H₃O]⁺

The fragmentation of cyclic ethers can be complex, but key pathways often involve ring-

opening followed by the loss of small, stable neutral molecules or radicals. The presence of the

alkyne may also influence the fragmentation pathways.

Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful and

comprehensive toolkit for the structural elucidation of 2-ethynyloxane. ¹H and ¹³C NMR

spectroscopy confirm the connectivity of the carbon-hydrogen framework, while mass

spectrometry provides the molecular weight and characteristic fragmentation pattern. The data

presented in this guide, based on a combination of experimental and predicted values, serves

as a valuable reference for scientists working with this versatile synthetic building block. The

detailed protocols and interpretations are intended to facilitate accurate and efficient

characterization, ensuring the quality and reliability of research and development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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